3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide
CAS No.: 1040667-34-2
Cat. No.: VC11952388
Molecular Formula: C20H20FN3O3S2
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
![3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide - 1040667-34-2](/images/structure/VC11952388.png)
Specification
CAS No. | 1040667-34-2 |
---|---|
Molecular Formula | C20H20FN3O3S2 |
Molecular Weight | 433.5 g/mol |
IUPAC Name | 3-[2-[(4-fluorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide |
Standard InChI | InChI=1S/C20H20FN3O3S2/c1-14-2-4-15(5-3-14)12-22-19(25)11-8-17-13-28-20(23-17)24-29(26,27)18-9-6-16(21)7-10-18/h2-7,9-10,13H,8,11-12H2,1H3,(H,22,25)(H,23,24) |
Standard InChI Key | LWFMIWOVEYRCFQ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)CCC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Chemical Identification and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 3-[2-(4-fluorobenzenesulfonamido)-1,3-thiazol-4-yl]-N-[(4-methylphenyl)methyl]propanamide reflects its complex architecture . Key features include:
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A 1,3-thiazole heterocycle substituted at position 2 with a 4-fluorobenzenesulfonamido group.
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A propanamide side chain at position 4 of the thiazole, terminating in a N-[(4-methylphenyl)methyl] moiety.
The molecular formula is C₂₁H₂₁FN₃O₃S₂, with a calculated molecular weight of 453.54 g/mol .
Spectroscopic Signatures
While direct spectral data for this compound remains unpublished, analogous sulfonamide-thiazole derivatives exhibit characteristic features:
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¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), thiazole H-C(4) (δ 6.8–7.0 ppm), and methylene groups (δ 2.5–4.0 ppm) .
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MS (ESI+): Predicted m/z 454.1 [M+H]⁺, with fragmentation patterns consistent with sulfonamide cleavage .
Synthetic Methodology
Key Synthetic Routes
The synthesis typically employs a multi-step approach (Figure 1):
Step 1: Condensation of 4-fluorobenzenesulfonyl chloride with 2-amino-4-bromo-1,3-thiazole to form 2-(4-fluorobenzenesulfonamido)-4-bromo-1,3-thiazole .
Step 2: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the propanamide side chain .
Step 3: Amide formation between the carboxylic acid intermediate and 4-methylbenzylamine .
Yield optimization studies suggest:
Purification and Analysis
Critical purification steps include:
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Flash chromatography (silica gel, ethyl acetate/hexane gradient).
Physicochemical Properties
Solubility and Partition Coefficients
Experimental data for this specific compound is limited, but QSAR predictions indicate:
Property | Value | Method |
---|---|---|
LogP (octanol/water) | 2.8 ± 0.3 | Molinspiration |
Aqueous solubility | 12 µg/mL | SwissADME |
pKa (sulfonamide NH) | 9.2 | Marvin Sketch |
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows:
Biological Activity and Mechanisms
Enzymatic Inhibition Profiles
While direct activity data is unavailable, structurally related sulfonamide-thiazoles demonstrate:
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
PI3Kα | 48 ± 7 | FRET-based |
Carbonic Anhydrase IX | 320 ± 45 | Stopped-flow |
EGFR-TK | >10,000 | Radioisotopic |
The 4-fluorobenzenesulfonamido group likely enhances target binding through halogen bonding interactions .
Cellular Effects
Preliminary studies on analogs reveal:
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Antiproliferative Activity: GI₅₀ = 1.2 µM against MCF-7 breast cancer cells .
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Apoptosis Induction: 3-fold increase in caspase-3/7 activity at 5 µM .
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Metabolic Stability: t₁/₂ = 42 min in human liver microsomes .
Comparative Analysis with Structural Analogs
Table 1 highlights key differences between this compound and related derivatives:
Future Research Directions
Critical knowledge gaps to address:
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Target Engagement Studies: Photoaffinity labeling to confirm cellular targets.
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In Vivo Pharmacokinetics: Bioavailability and tissue distribution profiling.
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Formulation Development: Nanocrystal formulations to enhance solubility.
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